molecular formula C21H19N3OS B4602723 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4602723
M. Wt: 361.5 g/mol
InChI Key: LCRREWILYMCOQP-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a unique structure combining indole, quinazoline, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indole: Shares the indole moiety and can undergo similar reactions.

    4-methylquinazoline: Contains the quinazoline structure and may have comparable reactivity.

    2-thienyl derivatives: Compounds with the thiophene ring, which can exhibit similar chemical behavior.

Uniqueness

What sets 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one apart is the combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-13-20-16(11-15(12-18(20)25)19-7-4-10-26-19)23-21(22-13)24-9-8-14-5-2-3-6-17(14)24/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRREWILYMCOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

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